molecular formula C10H8F2O4 B2548764 Methyl 4-(difluoromethoxy)-2-formylbenzoate CAS No. 2248388-37-4

Methyl 4-(difluoromethoxy)-2-formylbenzoate

Cat. No.: B2548764
CAS No.: 2248388-37-4
M. Wt: 230.167
InChI Key: VSXZIKWRKZMVRQ-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-2-formylbenzoate is an organic compound that features a difluoromethoxy group and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-2-formylbenzoate typically involves the introduction of the difluoromethoxy group onto a benzoate ester. One common method is the reaction of a suitable benzoate precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene reagents, which react with the benzoate ester to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoate ester. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-2-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(difluoromethoxy)-2-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-2-formylbenzoate involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethoxy)-2-formylbenzoate
  • Methyl 4-(methoxy)-2-formylbenzoate
  • Methyl 4-(chloromethoxy)-2-formylbenzoate

Uniqueness

Methyl 4-(difluoromethoxy)-2-formylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)8-3-2-7(16-10(11)12)4-6(8)5-13/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXZIKWRKZMVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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